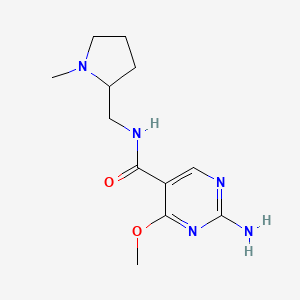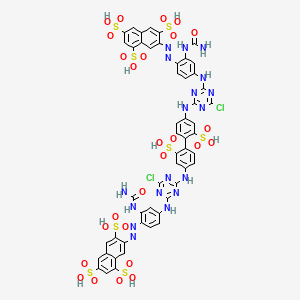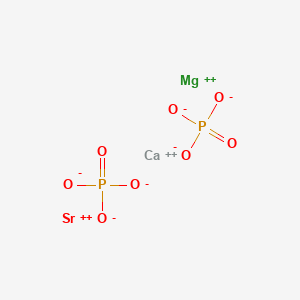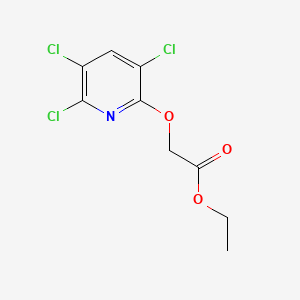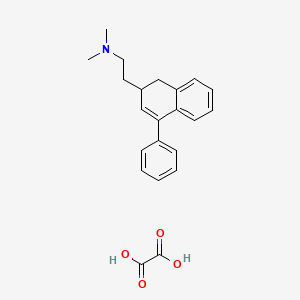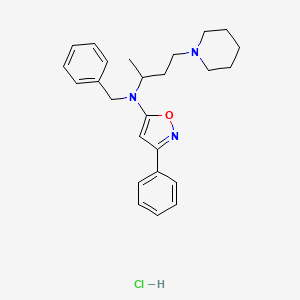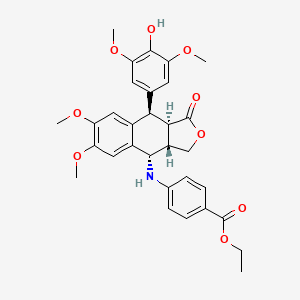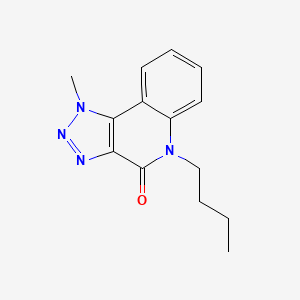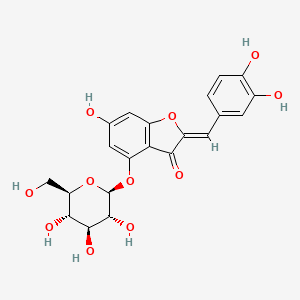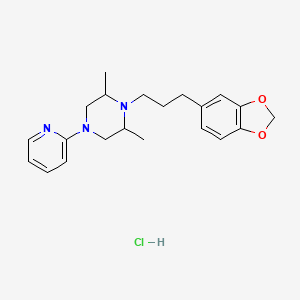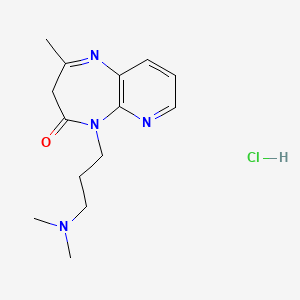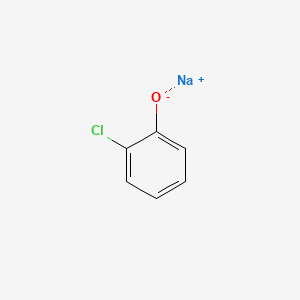
Sodium 2-chlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chlorophenolate: is an organic compound with the chemical formula C6H4ClNaO . It is a sodium salt of 2-chlorophenol and appears as a white crystalline powder. This compound is soluble in water and exhibits weak acidic properties in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sodium 2-chlorophenolate can be synthesized by reacting 2-chlorophenol with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete conversion. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClNaO+H2O
The product is then purified through crystallization to obtain pure this compound .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactors where 2-chlorophenol and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield. The resulting product is then subjected to filtration and crystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: : Sodium 2-chlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: It can be reduced to form 2-chlorocyclohexanol or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
Sodium 2-chlorophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-chlorophenolate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated phenolic structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-chlorophenolate: Similar in structure but with the chlorine atom at the para position.
Sodium 2-bromophenolate: Similar but with a bromine atom instead of chlorine.
Sodium 2-fluorophenolate: Similar but with a fluorine atom instead of chlorine.
Uniqueness: : Sodium 2-chlorophenolate is unique due to its specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
35535-81-0 |
|---|---|
Molecular Formula |
C6H4ClNaO |
Molecular Weight |
150.54 g/mol |
IUPAC Name |
sodium;2-chlorophenolate |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-3-1-2-4-6(5)8;/h1-4,8H;/q;+1/p-1 |
InChI Key |
GQFIWFPBDXSASA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
